molecular formula C20H25NO5 B2995290 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1171344-97-0

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2995290
CAS No.: 1171344-97-0
M. Wt: 359.422
InChI Key: UGOVBXCSQHMXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 1-position and methoxy groups at the 6- and 7-positions. Its synthesis often involves multi-step reactions, such as the use of amide intermediates and cyclization protocols , and it has been studied in both racemic and enantiomerically enriched forms .

Properties

IUPAC Name

6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-22-15-8-12-6-7-21-19(14(12)11-16(15)23-2)13-9-17(24-3)20(26-5)18(10-13)25-4/h8-11,19,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOVBXCSQHMXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 6,7-dimethoxy-1-tetralone.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 6,7-dimethoxy-1-tetralone in the presence of a suitable catalyst, such as piperidine, to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can further reduce the compound to simpler derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles such as halogens, nitro groups, etc.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The pharmacological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Activities References
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline 6,7-dimethoxy; 1-(3,4,5-trimethoxyphenyl) β-adrenergic antagonist (KB = 6.7 × 10⁻⁸ M in guinea pig atrial assays); moderate synthesis yield
6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline 6,7-dichloro; 1-(3,4,5-trimethoxybenzyl) β-adrenergic antagonist (KB ~6.7 × 10⁻⁸ M); no partial agonist activity
Compound 52 (N-Benzyl-2-{6,7-dimethoxy-1-[(3,4,5-TMP)methyl]-THIQ-2-yl}acetamide) 6,7-dimethoxy; 1-(3,4,5-TMP-methyl); N-benzylacetamide side chain Low synthesis yield (7%); orexin-1 receptor antagonist candidate
C11-Alkyl-THIQ derivatives N-alkyl chains (e.g., C11) Antifungal activity (inhibition of ergosterol biosynthesis enzymes); comparable to clotrimazole
(R)-6,7-Dimethoxy-1-(3-hydroxybenzyl)-2-methyl-THIQ 6,7-dimethoxy; 1-(3-hydroxybenzyl); 2-methyl Chiral resolution ([α]D = −109.4°); potential neurotoxin precursor via N-methylation
6,7-Dimethoxy-1-(4-nitrophenyl)-THIQ 6,7-dimethoxy; 1-(4-nitrophenyl) NMDA receptor ligand; enantiomeric separation via chiral chromatography

Key Observations

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group confers β-adrenergic antagonism, as seen in the target compound and its dichloro analog . Replacement of methoxy with chloro retains antagonism but eliminates partial agonist activity. N-Alkylation (e.g., C11 chains) shifts activity toward antifungal pathways, highlighting substituent-dependent target selectivity . N-Methylation of dopamine-derived analogs (e.g., salsolinols) generates neurotoxic metabolites, suggesting caution in structural modifications .

Synthesis and Physicochemical Properties :

  • The target compound’s synthesis involves POCl3-mediated cyclization in CH3CN, yielding moderate purity as a yellow foam .
  • Low yields in compound 52 (7%) contrast with higher yields in alkylated derivatives (e.g., 50–71%) , indicating steric or electronic challenges in introducing bulky aryl groups.

Chiral Resolution :

  • Enantiomers of styryl-substituted analogs (e.g., 4-nitrostyryl-THIQ) exhibit distinct retention times in chiral chromatography, emphasizing the role of stereochemistry in receptor binding .

SAR Studies :

  • Methoxy groups at 6,7-positions enhance metabolic stability and receptor affinity compared to hydroxylated analogs .
  • The 3,4,5-trimethoxyphenyl moiety may improve lipophilicity and membrane permeability, as inferred from pKa and partition coefficient data .

Biological Activity

6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention for its potential biological activities, particularly in cancer treatment and as an inhibitor of various biological pathways. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C21H27NO5
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 7668-88-4

The structure of the compound features methoxy groups that enhance its biological activity by modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have utilized methods such as the Petasis reaction and cyclization techniques to achieve high yields of the desired compound .

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer potential. A study focused on a series of tetrahydroisoquinoline derivatives revealed that certain analogs exhibited strong cytotoxic activity against multidrug-resistant cancer cell lines. Notably:

  • IC50 Values : Some derivatives showed IC50 values comparable to verapamil (0.66 μM to 0.96 μM), indicating significant potency against resistant cell lines like K562/A02 .

Table 1 summarizes the IC50 values of selected derivatives:

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance anticancer activity.

HIV Inhibition

In addition to its anticancer properties, this compound has been studied for its ability to inhibit HIV-1 reverse transcriptase (RT). A recent study synthesized several analogs and evaluated their inhibitory activity:

  • Inhibition Rates : Compounds demonstrated over 50% inhibition at a concentration of 100 μM, with some achieving up to 74% inhibition .

The structure-activity relationship (SAR) studies indicated that specific substitutions on the tetrahydroisoquinoline scaffold could lead to improved inhibition of HIV-1 RT.

The biological activity of this compound is believed to involve several mechanisms:

  • P-glycoprotein Inhibition : The compound may act as a P-glycoprotein inhibitor, which is crucial in overcoming drug resistance in cancer cells.
  • Enzyme Inhibition : Its ability to inhibit enzymes such as HIV-1 RT suggests that it can interfere with viral replication processes.

Study on Multidrug Resistance

A significant study evaluated a series of tetrahydroisoquinoline derivatives for their ability to reverse multidrug resistance in cancer therapy. The results indicated that certain derivatives not only inhibited cancer cell growth but also restored sensitivity to conventional chemotherapeutics .

HIV Reverse Transcriptase Inhibition Study

Another critical investigation focused on the HIV inhibition properties of synthesized tetrahydroisoquinoline analogs. The study highlighted two compounds that showed promising results in inhibiting HIV-1 RT and suggested further development towards potential therapeutic agents against HIV .

Q & A

Basic: What are the standard synthetic routes for preparing 6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:
The compound is typically synthesized via enantioselective or diastereoselective methods. A common approach involves the Pictet-Spengler cyclization, where 3,4,5-trimethoxyphenylacetic acid derivatives (e.g., ) are condensed with dopamine analogs under acidic conditions. Enantioselective routes () employ chiral auxiliaries or catalysts to control stereochemistry at the C-1 position. Diastereoselective synthesis () leverages steric effects during cyclization to favor specific stereoisomers. For example, (1S)-configured derivatives are obtained using L-tartaric acid as a resolving agent. Purification involves column chromatography with silica gel and characterization via 1^1H/13^13C NMR and HRMS .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Chemical shifts for methoxy groups (δ 3.6–3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) are critical for verifying substitution patterns ().
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., [M+H]+^+ peaks matching theoretical values within 3 ppm error) ().
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%, ).
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives ().

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:
Safety data sheets (SDS) for structurally similar tetrahydroisoquinolines ( ) recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • Substitution at C-2 : Methyl or sulfonyl groups () enhance metabolic stability but reduce receptor affinity.
  • Halogenation : Chlorophenyl derivatives ( ) show improved lipophilicity and blood-brain barrier penetration.
  • Stereochemistry : (S)-enantiomers ( ) exhibit higher bronchodilatory activity compared to (R)-forms due to optimized receptor binding.
  • Methoxy Positioning : 3,4,5-Trimethoxyphenyl moieties ( ) enhance tubulin polymerization inhibition, suggesting anticancer potential.

Advanced: What strategies address enantiomeric purity challenges in synthesis?

Methodological Answer:

  • Chiral Resolution : Use of L-tartaric acid or dibenzoyl-D-tartaric acid to separate diastereomeric salts via crystallization ().
  • Asymmetric Catalysis : Chiral Brønsted acids (e.g., BINOL-derived catalysts) induce enantioselectivity during cyclization ().
  • Enzymatic Methods : Lipases or oxidoreductases () selectively modify intermediates to enrich desired enantiomers.
  • Analytical QC : Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (ee >98%) ( ).

Advanced: How can researchers resolve contradictions in reaction yields across synthetic methods?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization yields but promote racemization ( vs. 17).
  • Catalyst Loading : Overuse of Lewis acids (e.g., BF3_3-OEt2_2) can lead to side reactions (e.g., demethylation).
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic over thermodynamic control, altering diastereomer ratios ().
    Mitigation : Use design of experiments (DoE) to optimize parameters (solvent, catalyst, temperature) and validate reproducibility via triplicate runs.

Advanced: What regioselective functionalization methods apply to the tetrahydroisoquinoline core?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Fluorination at C-6 or C-7 () via deoxyfluorination of catechol intermediates using XtalFluor-E.
  • Directed Ortho-Metalation : Use of directing groups (e.g., methoxy) with LDA/TMP bases to install substituents at specific positions ().
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids modify the phenyl ring ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.